

Troubleshooting poor adhesion in cadmium cyanide plating

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Compound of Interest

Compound Name: Cadmium potassium cyanide

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Technical Support Center: Cadmium Cyanide Plating

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during cadmium cyanide plating, with a specific focus on overcoming poor adhesion.

Troubleshooting Poor Adhesion

Poor adhesion of the cadmium layer is a frequent issue that can stem from various stages of the plating process, including substrate preparation, plating bath composition, and operational parameters. Below is a systematic guide to identifying and resolving the root cause of adhesion failure.

Question: What are the primary causes of poor cadmium plating adhesion?

Answer:

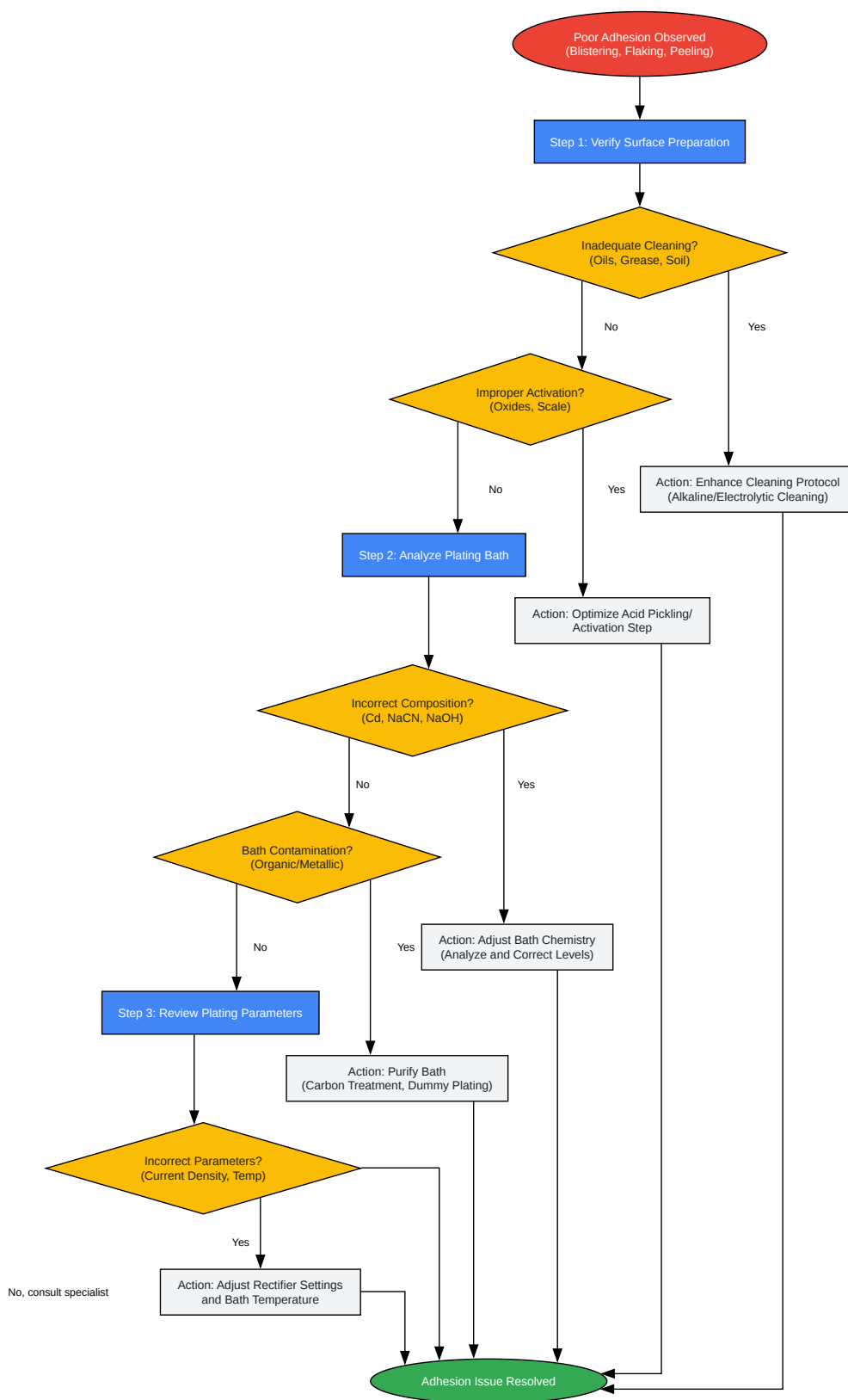
Poor adhesion, often observed as blistering, flaking, or peeling of the cadmium deposit, can almost always be traced back to one of three main areas:

- **Inadequate Surface Preparation:** This is the most common cause.^{[1][2][3]} The substrate surface must be completely free of contaminants like oils, greases, rust, and heat-treat scale

to ensure a strong metallic bond with the cadmium plate.[\[2\]](#)[\[3\]](#)

- **Improper Plating Bath Composition:** The chemical balance of the cyanide cadmium bath is critical. Incorrect ratios of sodium cyanide to cadmium, improper concentrations of sodium hydroxide, and the buildup of contaminants can all interfere with adhesion.[\[4\]](#)[\[5\]](#)
- **Incorrect Plating Parameters:** Operating outside the optimal current density and temperature ranges can lead to stressed deposits with poor adhesion characteristics.[\[1\]](#)[\[6\]](#)

Below is a logical workflow to diagnose adhesion issues:



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Caption: Troubleshooting workflow for poor adhesion.

FAQs and Troubleshooting Guides

Category 1: Surface Preparation

Question: How do I ensure my parts are properly cleaned before plating?

Answer: A multi-step cleaning process is essential.^[7]

- Pre-cleaning: This step removes the bulk of heavy soils like grease and oils.^[8] Methods include vapor degreasing, solvent cleaning, or soaking in a hot alkaline solution.^{[8][9]}
- Intermediate/Alkaline Cleaning: This removes any remaining solvent residues and soils.^[8] Anodic electrocleaning is often used for ferrous alloys to provide a chemically clean surface.^[10]
- Rinsing: Thorough rinsing between each step is critical to prevent the drag-in of chemicals from one tank to another.^{[1][2]}
- Activation/Acid Dip: The final step before plating involves an acid dip (e.g., in hydrochloric or sulfuric acid) to remove any oxides and activate the surface for optimal bonding. For high-strength steels, care must be taken to avoid excessive etching or hydrogen embrittlement.^[10]

Question: Can heat treatment scale cause adhesion failure?

Answer: Yes, absolutely. Heat treatment scale must be completely removed before plating. Standard acid pickling may not be sufficient for heavy scale. Mechanical methods like abrasive blasting may be necessary, followed by the standard cleaning and activation cycle.^{[1][3]}

Category 2: Plating Bath Chemistry

Question: What are the ideal parameters for a cyanide cadmium bath and how do they affect adhesion?

Answer: Maintaining the chemical composition of the plating bath within the recommended ranges is crucial for a quality deposit. The ratio of total sodium cyanide to cadmium metal content is particularly important as it determines the operating characteristics of the bath.^{[4][5]}

Parameter	Rack Plating Range	Barrel Plating Range	Impact on Adhesion if Deviated
Cadmium (Cd)	15 - 34 g/L (2.0 - 4.5 oz/gal)	7.5 - 22.5 g/L (1.0 - 3.0 oz/gal)	Low: Poor coverage in low current density areas. [11]
Sodium Cyanide (NaCN)	90 - 150 g/L (12 - 20 oz/gal)	75 - 135 g/L (10 - 18 oz/gal)	Low: Anode polarization, poor throwing power. High: Blistering, reduced cathode efficiency. [12]
Sodium Hydroxide (NaOH)	9 - 19 g/L (1.2 - 2.5 oz/gal)	7.5 - 22.5 g/L (1.0 - 3.0 oz/gal)	High: Narrows the bright plating range, can cause brittle deposits. [13]
Total NaCN to Cd Ratio	~4:1 to 7:1	~4:1 to 10:1	Incorrect Ratio: Affects anode dissolution, deposit grain structure, and throwing power, all of which can impact adhesion. [4] [14]
Sodium Carbonate (Na ₂ CO ₃)	< 60 g/L (< 8.0 oz/gal)	< 60 g/L (< 8.0 oz/gal)	High: Reduces the usable current density range, can lead to streaky or dull deposits. [4] [11]
Temperature	24 - 32 °C (75 - 90 °F)	24 - 32 °C (75 - 90 °F)	High: Increases grain size, reduces throwing power. [13]

Sources:[\[4\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Question: My bath analysis is within spec, but I still see blistering. What could be the cause?

Answer: If the main chemical components are within their operational ranges, consider the following:

- **Organic Contamination:** Breakdown products from brighteners or drag-in of oils can cause issues like pitting, streaking, or poor adhesion.[\[11\]](#)[\[17\]](#) An activated carbon treatment can often resolve this.[\[17\]](#)
- **Metallic Contamination:** Trace metals such as lead, tin, arsenic, and hexavalent chromium are detrimental.[\[13\]](#) Hexavalent chromium, even at low ppm levels, can cause skip plating or blistering.[\[13\]](#)[\[17\]](#) Metallic impurities can be removed by "dummying" the bath (plating at a low current density on a large corrugated cathode).
- **Drag-in from Stripping Solutions:** If you are re-plating parts, ensure that stripping agents (like ammonium nitrate) are thoroughly rinsed off before the parts enter the plating line, as drag-in can cause contamination.[\[17\]](#)

Experimental Protocols

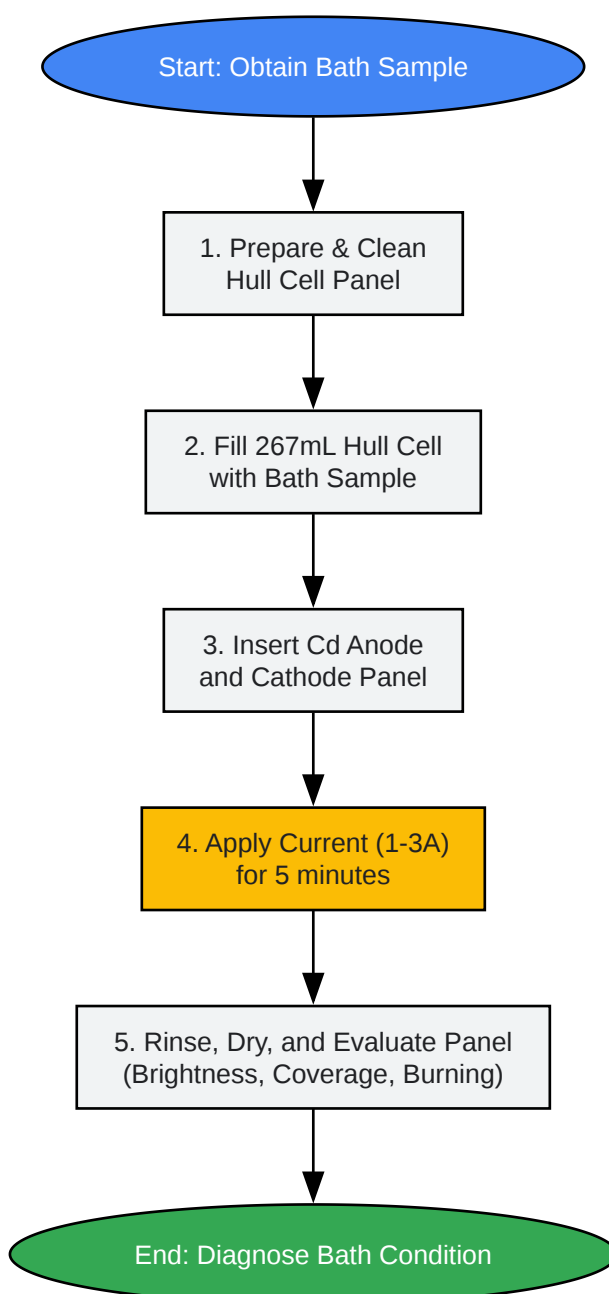
Protocol 1: Hull Cell Test for Bath Evaluation

The Hull cell is a miniature plating cell used to qualitatively assess the condition of a plating bath over a wide range of current densities on a single panel.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- **Preparation:** Obtain a 267 mL Hull cell and a corresponding cadmium anode. Prepare a steel Hull cell panel by cleaning and activating it using the same pre-treatment sequence as your production parts.
- **Filling:** Rinse the Hull cell with deionized water, then with the plating solution to be tested. Fill the cell to the 267 mL mark with the cadmium cyanide bath sample.
- **Setup:** Place the cadmium anode in the anode slot. Insert the clean, activated steel panel into the cathode slot.

- **Plating:** Connect the positive lead of a rectifier to the anode and the negative lead to the cathode panel. Apply a current (typically 1-3 Amps) for a set time (usually 5 minutes).^[20] Agitation, if used in the production tank, should be simulated (e.g., with a magnetic stirrer or air agitation).
- **Evaluation:** Remove the panel, rinse, and dry it. The appearance of the deposit across the panel corresponds to different current densities (high on the edge closest to the anode, low on the edge farthest away).^[11] Compare the panel to standard panels to diagnose issues like low brightener, contamination, or an incorrect cyanide-to-metal ratio.^{[11][18]}



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Caption: Experimental workflow for Hull cell analysis.

Protocol 2: Adhesion Testing (Qualitative Methods)

Several practical tests can be performed to check the adhesion of the cadmium coating. These are typically destructive or semi-destructive tests.

Test Method	Description	Indication of Poor Adhesion
Bend Test	The plated part is bent around a mandrel with a diameter typically four times the thickness of the sample. [21] [22]	Flaking or peeling of the coating at the bend, examined under low magnification. [21] [22]
File Test	A coarse file is used to attempt to lift the deposit at an edge or sawed section of the plated part. [21] [23]	The coating can be lifted or peeled from the substrate. [21] [23]
Chisel/Scribe Test	A sharp cold chisel or hardened steel scribe is used to try and penetrate the coating and lift it from the substrate. [21] [22]	If the deposit can be removed from the substrate, adhesion is poor. [22]
Heat & Quench Test	The plated part is heated in an oven to a temperature suitable for the substrate, then quenched in room temperature water. [21] [22]	Blistering or flaking of the deposit after quenching. [21] [22]
Tape Test	A pressure-sensitive adhesive tape is firmly applied to the plated surface and then rapidly pulled off perpendicular to the surface. [23] [24]	Any removal of the cadmium plating with the tape indicates poor adhesion. [23] [24]

Sources:[21][22][23][24]

Protocol 3: Basic Bath Analysis (Titration)

Regular analysis of the key bath components is essential for process control. Titrimetric methods are commonly used.[25][26]

Analysis for Total Sodium Cyanide (NaCN):

- Pipette a 2.0 mL sample of the bath into a 250 mL flask and dilute to 100 mL with distilled water.[15]
- Add 5 mL of a potassium iodide (KI) indicator solution.
- Titrate with a standard silver nitrate (AgNO_3) solution (e.g., 0.1 N) until the first permanent yellow-white turbidity appears.[15][26]
- Calculation: $\text{mL AgNO}_3 \times \text{Factor} = \text{g/L (or oz/gal) NaCN}$

Analysis for Cadmium Metal (Cd):

- Pipette a 2.0 mL sample into a 250 mL flask and dilute to 100 mL with distilled water.[15]
- Add 20 mL of a buffer solution (pH 10, e.g., ammonium hydroxide/ammonium chloride).[15][26]
- Add a small amount of Eriochrome Black T indicator.[15]
- Just before titrating, add formaldehyde to release the cadmium from its cyanide complex.[26][27]
- Immediately titrate with a standard EDTA solution (e.g., 0.1 M) until the color changes from red to blue.
- Calculation: $\text{mL EDTA} \times \text{Factor} = \text{g/L (or oz/gal) Cd}$

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